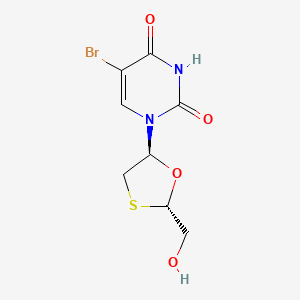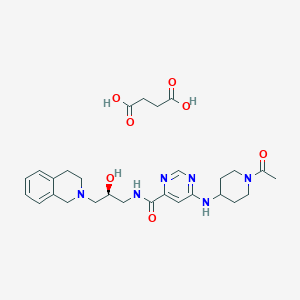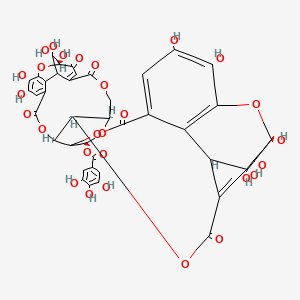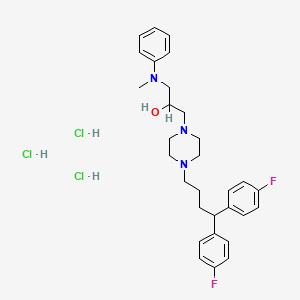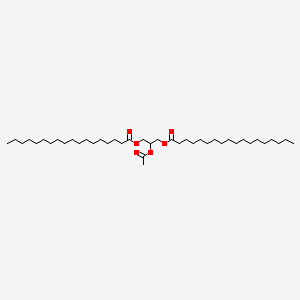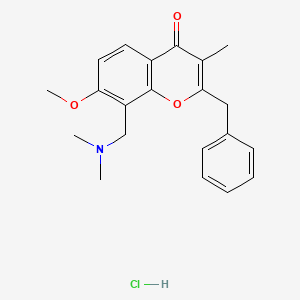
4H-1-Benzopyran-4-one, 8-((dimethylamino)methyl)-7-methoxy-3-methyl-2-(phenylmethyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1-Benzopyran-4-one, 8-((dimethylamino)methyl)-7-methoxy-3-methyl-2-(phenylmethyl)-, hydrochloride is a complex organic compound with a unique structure that includes a benzopyran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 8-((dimethylamino)methyl)-7-methoxy-3-methyl-2-(phenylmethyl)-, hydrochloride typically involves multiple steps. The process begins with the formation of the benzopyran core, followed by the introduction of various functional groups. Common reagents used in the synthesis include dimethylamine, methoxybenzaldehyde, and methylbenzyl chloride. The reaction conditions often involve the use of catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4H-1-Benzopyran-4-one, 8-((dimethylamino)methyl)-7-methoxy-3-methyl-2-(phenylmethyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
4H-1-Benzopyran-4-one, 8-((dimethylamino)methyl)-7-methoxy-3-methyl-2-(phenylmethyl)-, hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-4-one, 8-((dimethylamino)methyl)-7-methoxy-3-methyl-2-(phenylmethyl)-, hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Chromone: A simpler benzopyran derivative with similar structural features.
Flavone: Another benzopyran compound with additional hydroxyl groups.
Coumarin: A benzopyran derivative with a lactone ring.
Uniqueness
4H-1-Benzopyran-4-one, 8-((dimethylamino)methyl)-7-methoxy-3-methyl-2-(phenylmethyl)-, hydrochloride is unique due to its specific functional groups and structural complexity
Properties
CAS No. |
138833-28-0 |
|---|---|
Molecular Formula |
C21H24ClNO3 |
Molecular Weight |
373.9 g/mol |
IUPAC Name |
2-benzyl-8-[(dimethylamino)methyl]-7-methoxy-3-methylchromen-4-one;hydrochloride |
InChI |
InChI=1S/C21H23NO3.ClH/c1-14-19(12-15-8-6-5-7-9-15)25-21-16(20(14)23)10-11-18(24-4)17(21)13-22(2)3;/h5-11H,12-13H2,1-4H3;1H |
InChI Key |
VPAGNZWPEKXJQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC(=C2CN(C)C)OC)CC3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



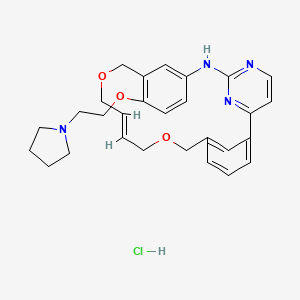
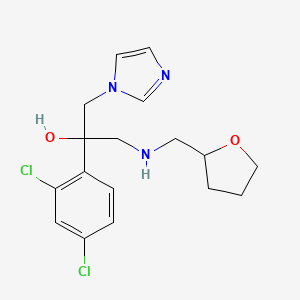
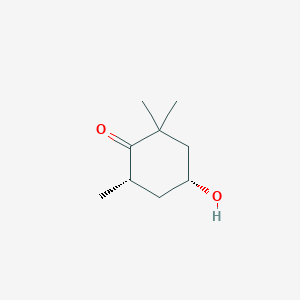
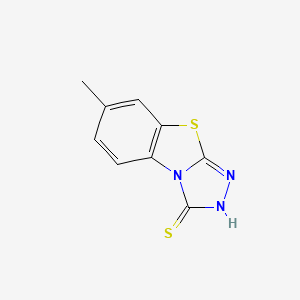
![13-ethyl-14-thia-8,11,12,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaene-10-thione](/img/structure/B12763235.png)
![4-O-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 1-O-(2-methylpropyl) 2-phenylbutanedioate;oxalic acid](/img/structure/B12763239.png)

![(E)-but-2-enedioic acid;(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[(5-methylpyrimidin-2-yl)methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B12763255.png)
